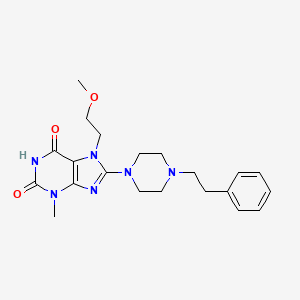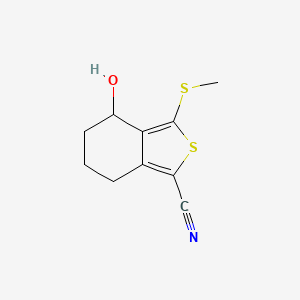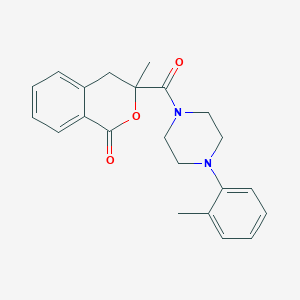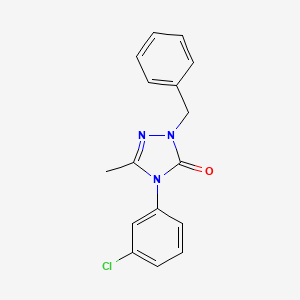
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene moiety is often used in the synthesis of amino acid derivatives due to its stability and ease of removal .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a fluorene moiety attached to a piperidine ring via a carbonyl group. The piperidine ring would be substituted with two hydroxyl groups and a carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluorene derivatives are generally stable and non-reactive, while the piperidine ring could potentially participate in hydrogen bonding due to the presence of the hydroxyl and carboxylic acid groups .Applications De Recherche Scientifique
Odor Detection and Carboxylic Acids
Research by Miyazawa et al. (2009) explored the detection of mixtures of homologous carboxylic acids and coffee aroma compounds by humans, indicating the importance of structural and odor character differences in sensory analysis (Miyazawa et al., 2009).
Environmental Exposure to Plasticizers
Silva et al. (2013) investigated the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), in U.S. adults, showing how biomarkers are used to assess exposure levels (Silva et al., 2013).
Fluorescence in Tumor Imaging
A study on the synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid for imaging brain tumors suggests the role of specific analogs in enhancing diagnostic imaging capabilities in oncology (Shoup et al., 1999).
Urinary Polycyclic Aromatic Hydrocarbon Metabolites
Research into the concentration and profile of 22 urinary polycyclic aromatic hydrocarbon (PAH) metabolites in the U.S. population by Li et al. (2008) could offer insights into environmental exposures and their metabolic pathways, potentially relevant to the study of various carboxylic acids (Li et al., 2008).
Diagnostic Accuracy of Tumor Fluorescence
Stummer et al. (2013) investigated 5-Aminolevulinic Acid-derived tumor fluorescence in surgical settings, highlighting the diagnostic potential of specific compounds in identifying and delineating tumor margins, which may parallel research interests in other diagnostic compounds (Stummer et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-18-10-22(9-16(19(18)24)20(25)26)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-19,23-24H,9-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBLMKNWSBNVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)

![3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2888631.png)


![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)
![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)

![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)


![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)
